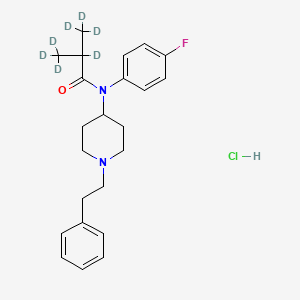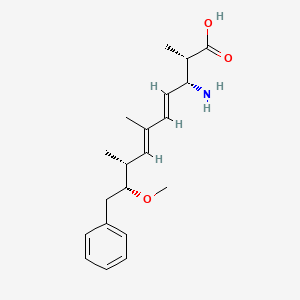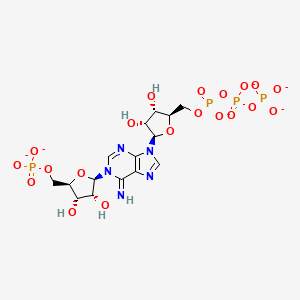
1-(5-phospho-D-ribosyl)-ATP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Phospho-D-ribosyl)-ATP is a phosphorylated derivative of adenosine triphosphate (ATP). This compound plays a crucial role in various biochemical processes, particularly in the synthesis of nucleotides and nucleic acids. It is involved in the transfer of phosphate groups and energy within cells, making it essential for cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Phospho-D-ribosyl)-ATP can be synthesized through enzymatic routes from ribose-5-phosphate or ribose. The process involves the use of phosphoribosyltransferases, which facilitate the transfer of a phosphoribosyl group to ATP, forming the desired compound . The reaction conditions typically require a buffered aqueous solution with a pH range of 7.0 to 8.0, and the presence of magnesium ions to stabilize the enzyme-substrate complex.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the synthesis of the compound. The fermentation process is optimized for high yield and purity, followed by purification steps such as chromatography to isolate the compound .
化学反应分析
Types of Reactions: 1-(5-Phospho-D-ribosyl)-ATP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: It can be reduced to form dephosphorylated products.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and are conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of this compound, which have distinct biochemical properties and applications .
科学研究应用
1-(5-Phospho-D-ribosyl)-ATP has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of phosphoribosyltransferases and other related enzymes.
Biology: The compound is crucial in the study of cellular metabolism and energy transfer processes. It is also used in the synthesis of nucleotides and nucleic acids.
Medicine: Research on this compound has implications for understanding metabolic disorders and developing therapeutic interventions for diseases related to nucleotide metabolism.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various industrial processes
作用机制
1-(5-Phospho-D-ribosyl)-ATP exerts its effects by participating in the transfer of phosphate groups and energy within cells. It acts as a substrate for various enzymes, including phosphoribosyltransferases, which catalyze the transfer of the phosphoribosyl group to other molecules. This process is essential for the synthesis of nucleotides and nucleic acids, which are vital for DNA and RNA synthesis. The molecular targets of this compound include enzymes involved in nucleotide metabolism and energy transfer pathways .
相似化合物的比较
1-(5-Phospho-D-ribosyl)-ATP is unique compared to other similar compounds due to its specific role in nucleotide synthesis and energy transfer. Similar compounds include:
Adenosine triphosphate (ATP): The parent compound, which is involved in energy transfer but lacks the phosphoribosyl group.
5-Phospho-D-ribose 1-diphosphate: Another phosphorylated derivative involved in nucleotide synthesis but with different biochemical properties.
Nicotinamide adenine dinucleotide (NAD+): A coenzyme involved in redox reactions but with a different structure and function compared to this compound
属性
分子式 |
C15H19N5O20P4-6 |
|---|---|
分子量 |
713.23 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-6-iminopurin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/p-6/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |
InChI 键 |
RKNHJBVBFHDXGR-KEOHHSTQSA-H |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)([O-])[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


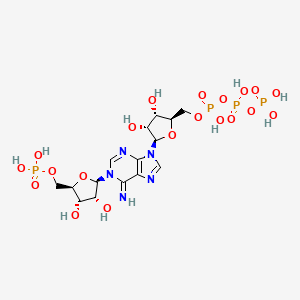
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778555.png)

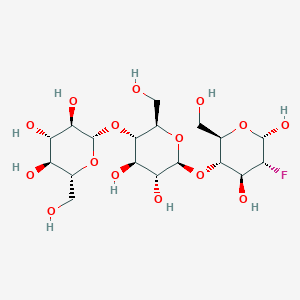
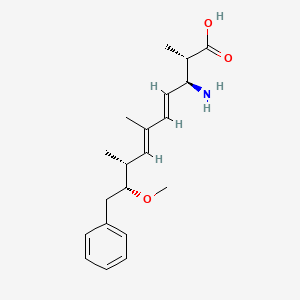
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(4-Fluoro-1h-Indol-3-Ylmethyl)-5-Hydroxy-Imidazol-1-Yl]-Acetic Acid](/img/structure/B10778571.png)
![(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid](/img/structure/B10778580.png)
![(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid](/img/structure/B10778593.png)

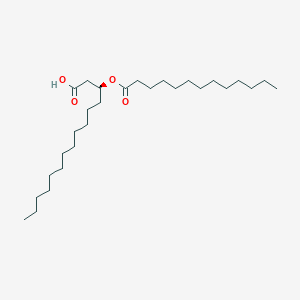
![(2R,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778599.png)
![(1Z,6S)-6-[(2-aminoacetyl)amino]-7-hydroxy-7-oxo-N-[(1S)-1-phosphonoethyl]heptanimidate](/img/structure/B10778606.png)
